An In-depth Technical Guide to the Chemical Properties of 3-Methyl-5,6,7,8-tetrahydroquinoline
An In-depth Technical Guide to the Chemical Properties of 3-Methyl-5,6,7,8-tetrahydroquinoline
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Methyl-5,6,7,8-tetrahydroquinoline is a heterocyclic organic compound with the molecular formula C₁₀H₁₃N.[1][2] Its structure features a bicyclic system composed of a pyridine ring fused to a cyclohexane ring, with a methyl group substituent at the 3-position. This compound and its derivatives are of significant interest to the scientific community, particularly in the fields of medicinal chemistry and drug development, due to their potential biological activities. Research has indicated that derivatives of 3-Methyl-5,6,7,8-tetrahydroquinoline may possess anticonvulsant, anticancer, and antimicrobial properties.[3] This guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological significance of 3-Methyl-5,6,7,8-tetrahydroquinoline.
Core Chemical and Physical Properties
A summary of the key physical and chemical properties of 3-Methyl-5,6,7,8-tetrahydroquinoline is presented below. These properties are crucial for its handling, characterization, and application in a laboratory setting.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₃N | [1][2] |
| Molecular Weight | 147.22 g/mol | [2][4] |
| CAS Number | 28712-62-1 | [1][2] |
| Boiling Point | 113.7 °C at 0.01 bar (reduced pressure) | [1] |
| Appearance | Colorless to pale yellow clear liquid (estimated) | [5] |
| Solubility | Soluble in alcohol. Estimated water solubility: 176.9 mg/L @ 25 °C. | [5] |
| LogP (o/w) | 2.937 (estimated) | [5] |
| Flash Point | > 100 °C | [5] |
Spectroscopic Data
Spectroscopic analysis is fundamental for the structural elucidation and purity assessment of 3-Methyl-5,6,7,8-tetrahydroquinoline.
Mass Spectrometry
The mass spectrum of 3-Methyl-5,6,7,8-tetrahydroquinoline provides valuable information about its molecular weight and fragmentation pattern.
| m/z | Relative Intensity |
| 147 | 97.90 |
| 146 | 99.99 |
| 132 | 40.80 |
| 119 | 46.90 |
| 77 | 30.60 |
Source: MassBank of North America (MoNA), GC-MS, EI-B.[4]
NMR and IR Spectroscopy
Experimental Protocols
Synthesis of 3-Methyl-5,6,7,8-tetrahydroquinoline Derivatives
The synthesis of the 5,6,7,8-tetrahydroquinoline scaffold can be achieved through various methods, including the hydrogenation of the corresponding quinoline. The following is a generalized protocol for the synthesis of a derivative, which can be adapted for the parent compound.
A General Procedure for the Synthesis of Amino-Substituted 5,6,7,8-tetrahydroquinolines:
This method involves the catalytic hydrogenation of the corresponding acetamido-substituted quinoline followed by hydrolysis of the acetamide.
Materials:
-
Acetamido-substituted quinoline
-
Palladium on carbon (Pd/C) catalyst
-
Ethanol (anhydrous)
-
Hydrogen gas (H₂)
-
Hydrochloric acid (HCl)
Procedure:
-
The acetamido-substituted quinoline is dissolved in anhydrous ethanol in a reaction vessel.
-
A catalytic amount of Pd/C is added to the solution.
-
The reaction vessel is placed under a hydrogen atmosphere (typically at a pressure of 25 atm) and stirred at room temperature for a specified duration (e.g., 3 hours).
-
Upon completion of the hydrogenation, the catalyst is removed by filtration through a pad of celite.
-
The filtrate is concentrated under reduced pressure to yield the acetamido-5,6,7,8-tetrahydroquinoline.
-
The resulting intermediate is then subjected to acidic hydrolysis (e.g., by refluxing with hydrochloric acid) to remove the acetyl group and yield the final amino-5,6,7,8-tetrahydroquinoline derivative.
-
The product is then purified, typically by chromatography on silica gel.
This protocol is adapted from a procedure for the synthesis of chiral 8-Amino-5,6,7,8-tetrahydroquinoline derivatives.[7]
Potential Biological Activity and Signaling Pathways
Derivatives of 3-Methyl-5,6,7,8-tetrahydroquinoline have shown promise in several therapeutic areas, notably as anticancer and anticonvulsant agents.
Anticancer Activity
Several studies have investigated the anticancer potential of tetrahydroquinoline derivatives. For instance, certain derivatives have been shown to exhibit antiproliferative activity against various cancer cell lines. The proposed mechanism of action for some of these derivatives involves the induction of apoptosis (programmed cell death) and cell cycle arrest.
One study on novel tetrahydroquinolinone derivatives revealed that they can induce massive oxidative stress, leading to autophagy via the PI3K/AKT/mTOR signaling pathway in colorectal cancer cells.[8]
Below is a diagram illustrating a generalized workflow for evaluating the anticancer activity of a 3-Methyl-5,6,7,8-tetrahydroquinoline derivative.
Anticonvulsant Activity
While specific details on the mechanism are limited in the readily available literature, derivatives of 3-Methyl-5,6,7,8-tetrahydroquinoline have been reported to exhibit anticonvulsant properties in animal models.[3] This suggests a potential interaction with neuronal signaling pathways, which warrants further investigation.
The logical relationship for investigating the anticonvulsant properties can be visualized as follows:
Conclusion
3-Methyl-5,6,7,8-tetrahydroquinoline is a versatile chemical scaffold with significant potential for the development of novel therapeutic agents. Its derivatives have demonstrated a range of biological activities, including promising anticancer and anticonvulsant effects. This guide has provided a detailed overview of its core chemical and physical properties, along with insights into its synthesis and potential mechanisms of action. Further research into the specific signaling pathways modulated by this compound and its analogues is crucial for advancing its application in drug discovery and development.
References
- 1. Quinoline, 5,6,7,8-tetrahydro-3-methyl- [webbook.nist.gov]
- 2. 5,6,7,8-tetrahydro-3-methylquinoline | 28712-62-1 [m.chemicalbook.com]
- 3. prepchem.com [prepchem.com]
- 4. 3-Methyl-5,6,7,8-tetrahydroquinoline | C10H13N | CID 120028 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. para-methyl tetrahydroquinoline, 91-61-2 [thegoodscentscompany.com]
- 6. 3-Methyl-5,6,7,8-tetrahydroquinoline - SpectraBase [spectrabase.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
